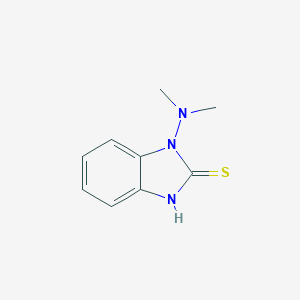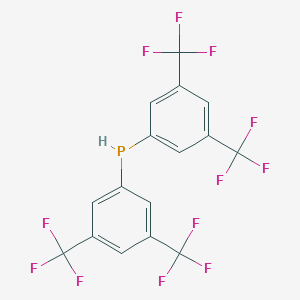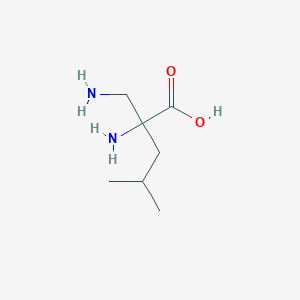
2-Amino-2-(aminomethyl)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(aminomethyl)-4-methylpentanoic acid, also known as BMAA, is a non-proteinogenic amino acid that is naturally occurring in some cyanobacteria species. It has been suggested that BMAA may be linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid-induced neurotoxicity is not fully understood. However, it has been proposed that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can act as an excitotoxin, leading to excessive stimulation of glutamate receptors and subsequent neuronal death. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been shown to disrupt protein synthesis and induce oxidative stress, which may contribute to its neurotoxic effects.
Effets Biochimiques Et Physiologiques
2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce oxidative stress, disrupt protein synthesis, and activate inflammatory pathways. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been shown to induce mitochondrial dysfunction and lead to neuronal death.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-2-(aminomethyl)-4-methylpentanoic acid has several advantages for lab experiments. It can be synthesized in high purity and yield using a simple synthesis method. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can also induce neurotoxicity in vitro and in vivo, making it a useful tool for studying the mechanisms of neurodegenerative diseases. However, 2-Amino-2-(aminomethyl)-4-methylpentanoic acid also has limitations. It is not a naturally occurring amino acid and may not accurately reflect the effects of endogenous 2-Amino-2-(aminomethyl)-4-methylpentanoic acid. Additionally, 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been shown to have non-specific effects on cells, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for 2-Amino-2-(aminomethyl)-4-methylpentanoic acid research. One area of interest is the role of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid in neurodegenerative diseases. Further studies are needed to determine the exact mechanisms by which 2-Amino-2-(aminomethyl)-4-methylpentanoic acid induces neurotoxicity and its potential role in disease pathogenesis. Another area of interest is the development of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid as a therapeutic target. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce neurotoxicity, but it is not clear whether reducing 2-Amino-2-(aminomethyl)-4-methylpentanoic acid levels can prevent or treat neurodegenerative diseases. Further research is needed to determine the potential therapeutic applications of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid.
Méthodes De Synthèse
2-Amino-2-(aminomethyl)-4-methylpentanoic acid can be synthesized by reacting 2-acetamidoacrylic acid with formaldehyde and ammonia. The reaction yields 2-Amino-2-(aminomethyl)-4-methylpentanoic acid in high purity and yield. This synthesis method has been used in several studies to produce 2-Amino-2-(aminomethyl)-4-methylpentanoic acid for scientific research.
Applications De Recherche Scientifique
2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been widely studied for its potential role in neurodegenerative diseases. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce neurotoxicity in vitro and in vivo, leading to neuronal death. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been found in high concentrations in the brains of patients with neurodegenerative diseases. These findings suggest that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid may play a role in the pathogenesis of these diseases.
Propriétés
Numéro CAS |
170384-28-8 |
|---|---|
Nom du produit |
2-Amino-2-(aminomethyl)-4-methylpentanoic acid |
Formule moléculaire |
C7H16N2O2 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-amino-2-(aminomethyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(2)3-7(9,4-8)6(10)11/h5H,3-4,8-9H2,1-2H3,(H,10,11) |
Clé InChI |
OVKIKTHULMQRQL-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CN)(C(=O)O)N |
SMILES canonique |
CC(C)CC(CN)(C(=O)O)N |
Synonymes |
L-Leucine, 2-(aminomethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



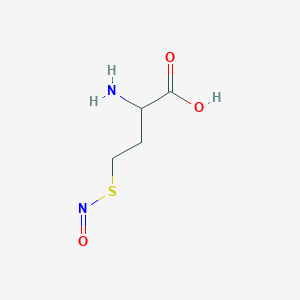
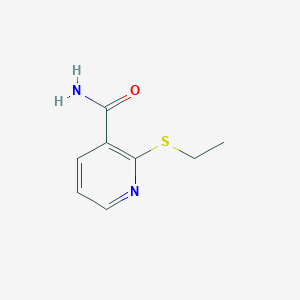
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
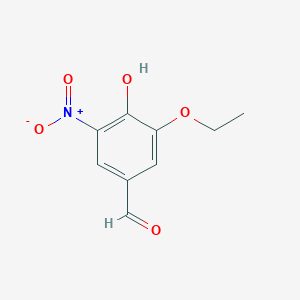

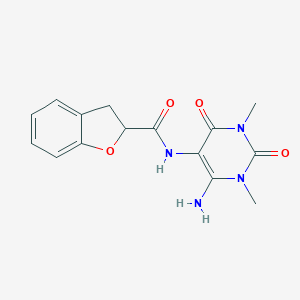

![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
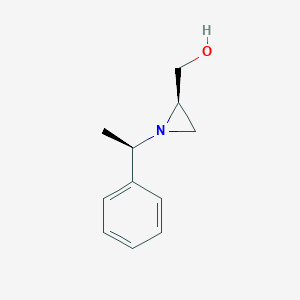
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)
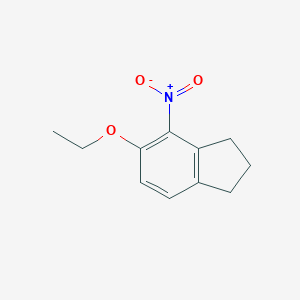
![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
